molecular formula C11H13ClN2O3 B2459306 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide CAS No. 478261-80-2

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide

Cat. No. B2459306
M. Wt: 256.69
InChI Key: UCTOFSPKYXYMSU-UHFFFAOYSA-N
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Description

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide is a chemical compound with the CAS Number: 478261-80-2 . It has a molecular weight of 256.69 and its IUPAC name is 3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15) . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

The compound is solid in physical form . It has a molecular weight of 256.69 . The InChI code for this compound is 1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15) , which provides a specific description of the compound’s molecular structure.

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements for this compound are H302, H312, and H332 , indicating that it is harmful if swallowed, in contact with skin, or if inhaled. The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 , which provide guidance on how to handle and store the compound safely.

properties

IUPAC Name

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClN2O3/c1-11(2,7-12)10(15)13-8-3-5-9(6-4-8)14(16)17/h3-6H,7H2,1-2H3,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCTOFSPKYXYMSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCl)C(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-2,2-dimethyl-N-(4-nitrophenyl)propanamide

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